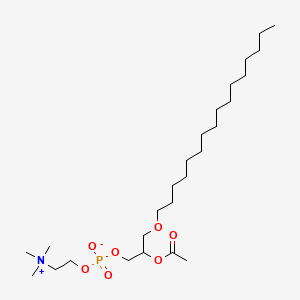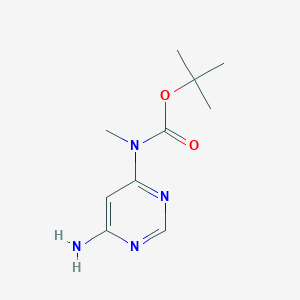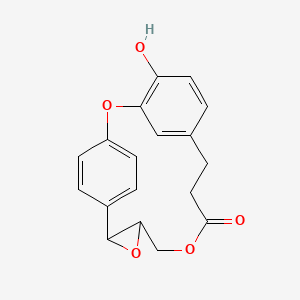
(2-Acetyloxy-3-hexadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von enantio PAF C-16 beinhaltet die Veresterung von 2-Acetoxy-3-(Hexadecyloxy)propyl mit 2-(Trimethylammonio)ethylphosphat. Die Reaktion erfordert typischerweise die Verwendung eines starken Säure-Katalysators und wasserfreier Bedingungen, um Hydrolyse zu verhindern .
Industrielle Produktionsmethoden
Die industrielle Produktion von enantio PAF C-16 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von automatisierten Reaktoren und strengen Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Reaktionstypen
Enantio PAF C-16 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Enantio PAF C-16 kann zu entsprechenden Phosphaten oxidiert werden.
Reduktion: Reduktionsreaktionen können enantio PAF C-16 in seine reduzierten Formen umwandeln.
Substitution: Es kann Substitutionsreaktionen eingehen, bei denen die Acetoxygruppe durch andere funktionelle Gruppen ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden verwendet.
Substitution: Substitutionsreaktionen erfordern oft Nukleophile wie Natriummethoxid.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Phosphate und substituierte Derivate von enantio PAF C-16 .
Wissenschaftliche Forschungsanwendungen
Enantio PAF C-16 hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung verwendet, um das Verhalten und die Reaktionen von Phospholipiden zu untersuchen.
Biologie: Untersucht in Bezug auf seine Rolle bei der Zellsignalübertragung und rezeptorvermittelten Reaktionen.
Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen bei Erkrankungen, die mit Plättchenaggregation und Entzündungen einhergehen.
Industrie: Wird bei der Entwicklung von bioaktiven Verbindungen und Arzneimitteln eingesetzt
Wirkmechanismus
Enantio PAF C-16 übt seine Wirkungen aus, indem es an spezifische Rezeptoren auf der Zelloberfläche bindet, insbesondere an Plättchen. Diese Bindung löst eine Kaskade intrazellulärer Signalereignisse aus, die zu verschiedenen Zellreaktionen wie Plättchenaggregation und Neutrophilenfreisetzung führen. Zu den molekularen Zielstrukturen gehören PAF-Rezeptoren, und die beteiligten Signalwege stehen in erster Linie mit dem Phosphoinositid-Stoffwechsel in Zusammenhang .
Wirkmechanismus
Enantio PAF C-16 exerts its effects by binding to specific receptors on the surface of cells, particularly platelets. This binding initiates a cascade of intracellular signaling events, leading to various cellular responses such as platelet aggregation and neutrophil release. The molecular targets include PAF receptors, and the pathways involved are primarily related to phosphoinositide metabolism .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-Hexadecyl-2-Acetyl-glycero-3-Phosphocholin: Ein weiteres Phospholipid mit vergleichbaren biologischen Aktivitäten.
Einzigartigkeit
Enantio PAF C-16 ist aufgrund seiner spezifischen enantiomeren Form einzigartig, was es im Vergleich zu seinen aktiven Gegenstücken biologisch inaktiv macht. Diese Eigenschaft ermöglicht es Forschern, die Auswirkungen enantiomeren Formen auf Zellreaktionen zu untersuchen, ohne dass die konfundierenden Wirkungen der biologischen Aktivität auftreten .
Eigenschaften
CAS-Nummer |
117985-57-6 |
|---|---|
Molekularformel |
C26H54NO7P |
Molekulargewicht |
523.7 g/mol |
IUPAC-Name |
[(2S)-2-acetyloxy-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C26H54NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-31-23-26(34-25(2)28)24-33-35(29,30)32-22-20-27(3,4)5/h26H,6-24H2,1-5H3/t26-/m0/s1 |
InChI-Schlüssel |
HVAUUPRFYPCOCA-SANMLTNESA-N |
SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C |
Isomerische SMILES |
CCCCCCCCCCCCCCCCOC[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-(3-Fluoroanilino)-2-methyl-1-[(3-propan-2-yloxyphenyl)methyl]piperidine-4-carbonitrile](/img/structure/B1141602.png)
![4-Ethynyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1141607.png)
![7-Chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1141609.png)




